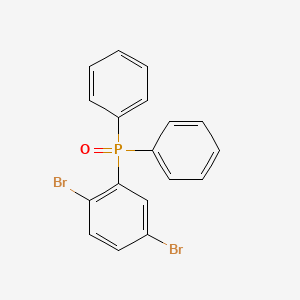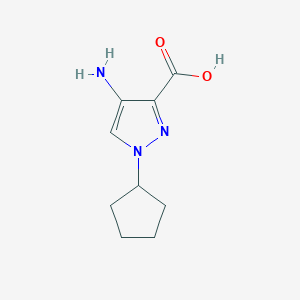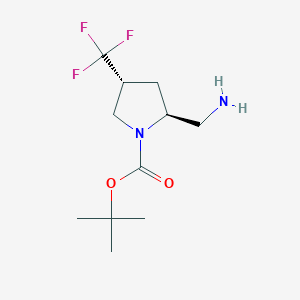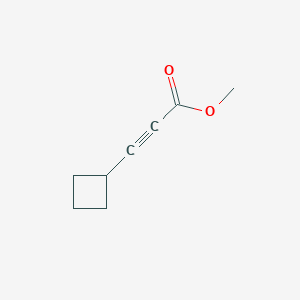
(2,5-Dibromophenyl)diphenylphosphineoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dibromophenyl)diphenylphosphineoxide is an organophosphorus compound with the chemical formula C18H13Br2OP. It is a white crystalline solid that is soluble in nonpolar organic solvents. This compound is used in various chemical reactions and has applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dibromophenyl)diphenylphosphineoxide can be achieved through several methods. One efficient route involves the coupling reaction of diphenylphosphine and 2,5-dibromoiodobenzene, catalyzed by palladium complexes. The reaction proceeds as follows :
C6H4Br2I+HPPh2+Et3N→Ph2P(C6H4Br2)+[Et3NH]I
In this reaction, triethylamine (Et_3N) acts as a base, and the palladium complex serves as a catalyst. The product, this compound, is obtained as a white crystalline solid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar coupling reactions. The use of palladium catalysts and efficient reaction conditions ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2,5-Dibromophenyl)diphenylphosphineoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H_2O_2) for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride (LiAlH_4) for reduction reactions.
Substitution reagents: Such as Grignard reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphines .
Wissenschaftliche Forschungsanwendungen
(2,5-Dibromophenyl)diphenylphosphineoxide has several scientific research applications, including:
Chemistry: Used as a precursor to other phosphine ligands and in the synthesis of complex organophosphorus compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2,5-Dibromophenyl)diphenylphosphineoxide involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and stability of the metal complexes, making it useful in catalysis and other chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Bromophenyl)diphenylphosphine: Similar in structure but with only one bromine atom.
(2,4-Dibromophenyl)diphenylphosphineoxide: Similar but with bromine atoms at different positions on the phenyl ring.
Uniqueness
(2,5-Dibromophenyl)diphenylphosphineoxide is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and applications. The presence of two bromine atoms at the 2 and 5 positions provides distinct chemical properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C18H13Br2OP |
|---|---|
Molekulargewicht |
436.1 g/mol |
IUPAC-Name |
1,4-dibromo-2-diphenylphosphorylbenzene |
InChI |
InChI=1S/C18H13Br2OP/c19-14-11-12-17(20)18(13-14)22(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H |
InChI-Schlüssel |
HCWMKUFIKIQADR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(C=CC(=C3)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-Chloro-3-(trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B15240993.png)





![5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B15241013.png)
![3-[(2-Iodocyclohexyl)oxy]oxetane](/img/structure/B15241018.png)

![4-bromo-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15241040.png)

